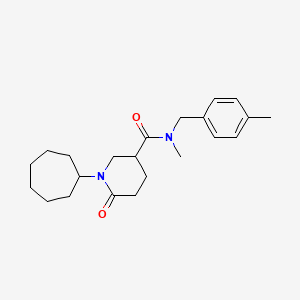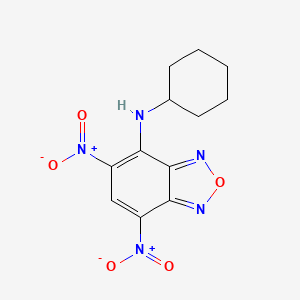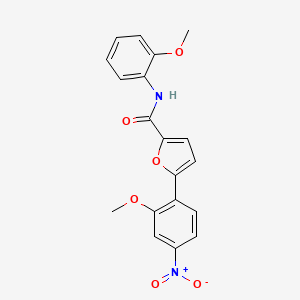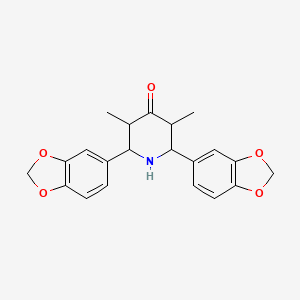
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which has inhibitory effects on neuronal activity. This mechanism of action has potential applications in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has inhibitory effects on neuronal activity, which may explain its potential therapeutic effects in neurological and psychiatric disorders. In addition, 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to enhance cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its potent and selective inhibition of GABA aminotransferase. This allows for precise modulation of GABAergic neurotransmission. However, one limitation is that 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has a relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. Another area of interest is its potential use as a cognitive enhancer or memory aid. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide on the brain.
Synthesis Methods
The synthesis of 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 4-methylbenzylamine with cycloheptanone, followed by N-methylation and piperidinecarboxylic acid coupling. The final product is obtained through purification and crystallization.
Scientific Research Applications
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in animal models of epilepsy, anxiety, and addiction. In addition, 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to enhance cognitive function and memory in animal models.
properties
IUPAC Name |
1-cycloheptyl-N-methyl-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-17-9-11-18(12-10-17)15-23(2)22(26)19-13-14-21(25)24(16-19)20-7-5-3-4-6-8-20/h9-12,19-20H,3-8,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCIXJQXDASHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2CCC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[benzyl(ethyl)amino]methyl}-2-bromo-6-methoxyphenol](/img/structure/B5224185.png)
![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)


![3-benzyl-4-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5224239.png)
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-isopropyl-4-methylpiperazine](/img/structure/B5224248.png)

![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5224263.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)


![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5224281.png)
